molecular formula C9H8N2O4 B106140 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid CAS No. 17122-78-0

4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid

Cat. No. B106140
CAS RN: 17122-78-0
M. Wt: 208.17 g/mol
InChI Key: SDTJRMCHWCUSBN-BJMVGYQFSA-N
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Description

The compound 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. It is characterized by the presence of an azo linkage and a hydroxyimino group, which are functional groups known to impart specific chemical properties to the molecule. The azo group (-N=N-) is a common feature in azo-benzoic acids, which have been studied for their spectroscopic properties and molecular structures .

Synthesis Analysis

The synthesis of azo-benzoic acid derivatives typically involves the coupling of diazonium salts with electron-rich aromatic compounds. In the case of 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid, the synthesis would likely involve a similar azo coupling reaction. The precursors mentioned in the literature include 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes, which suggests that these compounds are key intermediates in the synthesis of the azo-benzoic acids .

Molecular Structure Analysis

The molecular structure and geometry of azo-benzoic acids have been optimized using density functional theory (DFT) methods, specifically the B3LYP functional with a 6-31G(d) basis set. This level of theory is commonly used to predict the geometry and electronic structure of organic molecules. The azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, which are dependent on the solvent composition and pH .

Chemical Reactions Analysis

The azo-benzoic acids undergo tautomerism, which is a chemical reaction where protons shift within the molecule, leading to different isomeric forms. The extent of tautomerism can be influenced by external factors such as solvent and pH. Additionally, the azo linkage in these compounds can participate in various chemical reactions, including reduction and diazo coupling, which are fundamental to the synthesis of azo dyes and pigments .

Physical and Chemical Properties Analysis

The physical and chemical properties of azo-benzoic acids are characterized using various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy. These techniques provide information on the electronic structure, functional groups, and molecular interactions present in the compound. The UV-VIS absorption spectra, in particular, are measured in different solvents to understand the solvatochromic behavior of these compounds. The solubility and stability of the azo-benzoic acids can also be influenced by their molecular structure and the presence of substituents on the aromatic ring .

Scientific Research Applications

  • Scientific Field: Biological Pathways of Siderophores

    • Summary of Application : Siderophores are a class of small molecules known for their high iron binding capacity, which is essential for all life forms requiring iron . “4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid” could potentially be a type of siderophore or a compound involved in their synthesis .
    • Methods of Application : This involves the study of diverse classifications and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results or Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Scientific Field: Biochemical Research

    • Summary of Application : “4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid” is used in biochemical research .
    • Methods of Application : The specific methods of application in this field can vary widely depending on the particular research focus .
    • Results or Outcomes : The outcomes of this research can also vary widely, but the compound’s molecular weight (208.170) and formula (C 9 H 8 N 2 O 4) are key parameters in this research .

properties

IUPAC Name

4-[[(2E)-2-hydroxyiminoacetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-3-1-6(2-4-7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTJRMCHWCUSBN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid

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